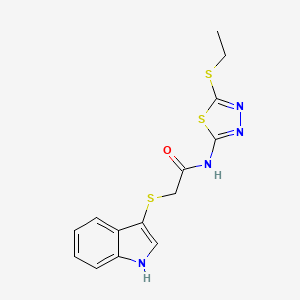
Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including an ester group (carboxylate), a morpholine ring, and an amino group. These functional groups could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridazine ring. The presence of the morpholine ring and the amino group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, while the amino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the functional groups present. For example, the presence of an ester group could influence the compound’s solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent in Cancer Research
This compound has been studied for its potential as an antiproliferative agent . It’s designed to inhibit the proliferation of cancer cells, which is a key step in cancer treatment and research . The structure of the compound suggests that it could interfere with the replication machinery of the cells, thereby preventing the growth and spread of cancerous cells.
Suzuki–Miyaura Cross-Coupling Reactions
In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a significant method for forming carbon-carbon bonds. Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could potentially be used as a substrate or reagent in this type of reaction due to its structural properties, contributing to the synthesis of various organic compounds .
Liquid Crystal Research
Compounds with morpholinopropyl groups have been reported to exhibit potential liquid crystal properties . This suggests that Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could be used in the development of new liquid crystal materials, which are crucial for displays and other optical applications .
Development of Immunostimulatory Agents
The morpholine component of the compound is structurally similar to other molecules that have been used as immunostimulatory agents . This implies that the compound could be explored for its ability to modulate the immune system, which is beneficial in treating various diseases where the immune response is compromised .
Coordination Chemistry
The compound’s structure allows for potential applications in coordination chemistry , where it could act as a ligand to bind metal ions. This is important for creating metal complexes that have a variety of uses, including catalysis, material science, and medicinal chemistry .
Synthesis of Novel Organic Compounds
Lastly, the compound could serve as a precursor or intermediate in the synthesis of novel organic compounds . Its unique structure provides opportunities for chemical modifications, leading to the creation of new molecules with desirable properties for further research and application .
Safety And Hazards
As with any chemical compound, handling “Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” would require appropriate safety precautions. Without specific safety data, it’s important to assume that the compound could be hazardous and to use appropriate personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-20(26)19-17(21-9-6-10-23-11-13-27-14-12-23)15-18(25)24(22-19)16-7-4-3-5-8-16/h3-5,7-8,15,21H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPHRMBUYIAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
![1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2993430.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)
![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)


![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)


![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)